

# Navigating the NASH Landscape: A Comparative Guide to Irafamdastat and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The quest for an effective treatment for non-alcoholic steatohepatitis (NASH) has led to a dynamic and complex clinical trial landscape. While numerous therapeutic agents are under investigation, definitive successes have been elusive. This guide provides a comparative overview of the available clinical trial data for prominent NASH drug candidates and introduces **Irafamdastat**, a novel agent with a distinct mechanism of action, in the context of the current therapeutic pipeline.

# Irafamdastat: A Novel Approach to NASH

**Irafamdastat** (formerly BMS-986368) is an investigator drug that acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This mechanism of action is being explored for its potential to address the inflammatory and metabolic dysregulation characteristic of NASH. By inhibiting FAAH and MAGL, **Irafamdastat** may modulate the endocannabinoid system and related lipid signaling pathways, which are implicated in liver inflammation and fibrosis.

Currently, there is a lack of publicly available clinical trial data for **Irafamdastat** specifically in the context of NASH. Phase 1 trials in healthy volunteers have been completed, and Phase 2 trials are underway for other indications, including Alzheimer's Disease and Multiple Sclerosis. The scientific community awaits the release of data from NASH-specific trials to evaluate its potential efficacy and safety in this patient population.



# Comparative Analysis of Alternative NASH Therapies

To provide a benchmark for the evaluation of future **Irafamdastat** data, this guide summarizes the clinical trial results for several other key therapeutic agents that have been investigated for NASH. The following tables present a quantitative comparison of their performance in pivotal clinical trials.

### **Histological Improvement in NASH**

A primary endpoint in many NASH clinical trials is the improvement in the NAFLD Activity Score (NAS) without the worsening of fibrosis. The NAS is a composite score that evaluates the degree of steatosis, lobular inflammation, and hepatocellular ballooning.

| Drug                | Trial                  | Dosage | % of Patients with ≥2- point NAS Improveme nt (No Worsening of Fibrosis) | % of Placebo Patients with ≥2- point NAS Improveme nt (No Worsening of Fibrosis) | p-value   |
|---------------------|------------------------|--------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Obeticholic<br>Acid | FLINT[1][2]            | 25 mg  | 45%[1]                                                                   | 21%[1]                                                                           | 0.0002[1] |
| Elafibranor         | GOLDEN[3]<br>[4]       | 120 mg | 19% (post-<br>hoc)[4]                                                    | 12%[4]                                                                           | 0.045[4]  |
| Cenicriviroc        | CENTAUR[5]             | 150 mg | Not Met<br>(Primary<br>Endpoint)                                         | -                                                                                | -         |
| Selonsertib         | STELLAR-<br>4[6][7][8] | 18 mg  | 14.4%                                                                    | 12.8%                                                                            | 0.56[6]   |
| Selonsertib         | STELLAR-<br>4[6][7][8] | 6 mg   | 12.5%                                                                    | 12.8%                                                                            | 1.00[6]   |



### **Improvement in Liver Fibrosis**

Another critical endpoint in NASH trials is the improvement of liver fibrosis, a key predictor of long-term outcomes.

| Drug                | Trial                       | Dosage | % of Patients with ≥1- stage Fibrosis Improveme nt (No Worsening of NASH) | % of Placebo Patients with ≥1- stage Fibrosis Improveme nt (No Worsening of NASH) | p-value   |
|---------------------|-----------------------------|--------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Obeticholic<br>Acid | FLINT[1]                    | 25 mg  | 35%[1]                                                                    | 19%[1]                                                                            | 0.04[1]   |
| Obeticholic<br>Acid | REGENERAT<br>E (Interim)[9] | 25 mg  | 23.1%[9]                                                                  | 11.9%                                                                             | 0.0002[9] |
| Cenicriviroc        | CENTAUR[5]<br>[10]          | 150 mg | 20% (Year 1)                                                              | 10% (Year 1)                                                                      | <0.05     |
| Selonsertib         | STELLAR-<br>4[6][7][8]      | 18 mg  | 14.4%[6]                                                                  | 12.8%[6]                                                                          | 0.56[6]   |
| Selonsertib         | STELLAR-<br>4[6][7][8]      | 6 mg   | 12.5%[6]                                                                  | 12.8%[6]                                                                          | 1.00[6]   |

# **Experimental Protocols**

Understanding the methodologies of these key clinical trials is crucial for interpreting their results and for designing future studies.

# **FLINT Trial (Obeticholic Acid)**

• Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2][11]



- Participants: 283 adult patients with a liver biopsy showing definite or borderline NASH and a NAFLD Activity Score (NAS) of at least 4.[2][12]
- Intervention: Patients were randomized to receive either 25 mg of obeticholic acid or a placebo daily for 72 weeks.[1]
- Primary Outcome: Improvement in liver histology, defined as a decrease in the NAS by at least 2 points without any worsening of fibrosis.[2][12]

#### **GOLDEN Trial (Elafibranor)**

- Study Design: An international, randomized, double-blind, placebo-controlled trial.[13]
- Participants: 276 patients with biopsy-proven NASH without cirrhosis.[3]
- Intervention: Patients were randomized to receive elafibranor 80 mg, 120 mg, or placebo daily for 52 weeks.[3][13]
- Primary Outcome: Resolution of NASH without worsening of fibrosis.[13]

#### **CENTAUR Trial (Cenicriviroc)**

- Study Design: A randomized, double-blind, multinational, phase 2b study.[5]
- Participants: 289 adult subjects with NASH, a NAS ≥4, and liver fibrosis (stages 1-3).[5][10]
- Intervention: Patients were randomly assigned to receive 150 mg of cenicriviroc or a placebo.[5]
- Primary Outcome: A ≥2-point improvement in the NAS with no worsening of fibrosis at year
   1.[5]

# STELLAR-4 Trial (Selonsertib)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[6]
- Participants: 877 patients with compensated cirrhosis (F4) due to NASH.[6]



- Intervention: Patients were randomized to receive selonsertib 18 mg, selonsertib 6 mg, or placebo once daily.[6]
- Primary Outcome: A ≥ 1-stage histologic improvement in fibrosis without worsening of NASH at week 48.[6]

## **Visualizing the NASH Treatment Landscape**

To further illustrate the complex interplay of factors in NASH and the points of intervention for these therapies, the following diagrams are provided.





Click to download full resolution via product page

Caption: Progression of NASH and targets of various therapeutic agents.





Click to download full resolution via product page

Caption: A generalized workflow for a NASH clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease -PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIDDK Central Repository The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) [repository.niddk.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Elafibranor (GFT505) NASH Treatment GOLDEN 505 Study & Commentary [natap.org]
- 5. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 6. gilead.com [gilead.com]
- 7. Gilead's selonsertib fails in Phase III STELLAR-4study for NASH [clinicaltrialsarena.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilccongress.eu]
- 10. Cenicriviroc Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Elafibranor, an Agonist of the Peroxisome Proliferator-Activated Receptor-α and -δ, Induces Resolution of Nonalcoholic Steatohepatitis Without Fibrosis Worsening - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the NASH Landscape: A Comparative Guide to Irafamdastat and Alternative Therapies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15604452#irafamdastat-clinical-trial-results-and-data-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com